Increased Lipophilicity (XLogP3) Differentiates 8-Ethyl from 8-Methyl and 8-Methoxy Analogs
The 8-ethyl group confers a significantly higher calculated lipophilicity (XLogP3 = 2.6) compared to both the 8-methyl (XLogP3 = 2.2) and the 8-methoxy (XLogP3 = 1.5) analogs. This difference in logP can substantially impact membrane permeability and non-specific binding [1].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 8-Methylquinolin-2-amine: 2.2 ; 8-Methoxyquinolin-2-amine: 1.5 [2] |
| Quantified Difference | +0.4 log units vs. 8-methyl analog; +1.1 log units vs. 8-methoxy analog |
| Conditions | Computed value using the XLogP3 3.0 algorithm (PubChem). |
Why This Matters
In drug discovery, a higher logP generally correlates with increased membrane permeability but also with higher risk of off-target binding and metabolic instability, making 8-ethylquinolin-2-amine a distinct tool for probing the lipophilicity-activity relationship.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 9898956, 2-Quinolinamine, 8-ethyl-. https://pubchem.ncbi.nlm.nih.gov/compound/2-Quinolinamine_-8-ethyl. Accessed 18 Apr. 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 22266820, 8-Methoxyquinolin-2-amine. https://pubchem.ncbi.nlm.nih.gov/compound/8-Methoxyquinolin-2-amine. Accessed 18 Apr. 2026. View Source
